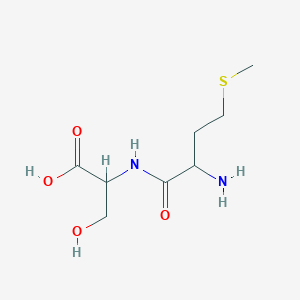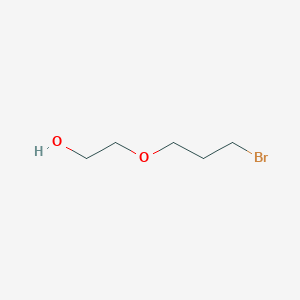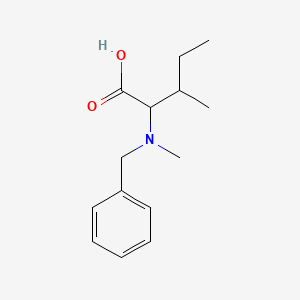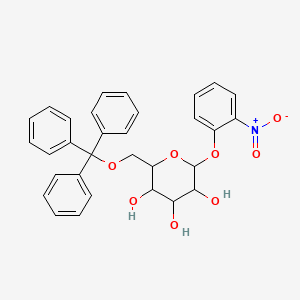
MS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Met-Ser typically involves the coupling of methionine and serine through peptide bond formation. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of Met-Ser can be achieved through enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between methionine and serine. This method is advantageous due to its high specificity and efficiency. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce Met-Ser on a large scale .
Chemical Reactions Analysis
Types of Reactions
Met-Ser undergoes various chemical reactions, including:
Oxidation: Methionine residues in Met-Ser can be oxidized to methionine sulfoxide by reactive oxygen species.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductases.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) or other reducing agents can be used to reduce methionine sulfoxide.
Substitution: Nucleophiles such as alkyl halides can react with the hydroxyl group of serine under basic conditions.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Various substituted serine derivatives.
Scientific Research Applications
Met-Ser has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Studied for its role in protein structure and function, as well as its involvement in cellular processes.
Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Met-Ser involves its interaction with specific molecular targets and pathways. Methionine residues can undergo oxidation and reduction cycles, playing a crucial role in cellular redox homeostasis. Additionally, the serine residue can participate in phosphorylation reactions, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
L-Methionyl-L-alanine: Another dipeptide composed of methionine and alanine.
L-Methionyl-L-glycine: A dipeptide composed of methionine and glycine.
L-Methionyl-L-threonine: A dipeptide composed of methionine and threonine.
Uniqueness
Met-Ser is unique due to the presence of both methionine and serine residues, which confer distinct chemical and biological properties. The methionine residue provides antioxidant capabilities through its oxidation-reduction cycle, while the serine residue offers potential for phosphorylation and other biochemical modifications .
Properties
Molecular Formula |
C8H16N2O4S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14) |
InChI Key |
WEDDFMCSUNNZJR-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-hydroxy-1,1,2-trimethyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B15284827.png)
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide](/img/structure/B15284844.png)
![Methyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate](/img/structure/B15284857.png)
![N'-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide](/img/structure/B15284869.png)


![[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B15284890.png)
![tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate](/img/structure/B15284895.png)
![1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium](/img/structure/B15284903.png)
![4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B15284908.png)
![4-[(3-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15284917.png)


